Whitepaper: Physicochemical Characterization and Analytical Methodologies for Methyl 5-tert-butyl-2-hydroxybenzoate
Whitepaper: Physicochemical Characterization and Analytical Methodologies for Methyl 5-tert-butyl-2-hydroxybenzoate
Executive Summary
Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), also known as methyl 5-tert-butylsalicylate, is a highly functionalized hydroxybenzoic acid derivative. Characterized by its unique combination of a phenolic hydroxyl group, an ester linkage, and a bulky tert-butyl substituent, this compound serves as a critical intermediate in organic synthesis and a potent antioxidant in material sciences 1. This technical guide provides an authoritative breakdown of its physicochemical properties, structural dynamics, and the self-validating analytical protocols required for its rigorous characterization.
Structural Dynamics & Steric Shielding
The chemical behavior of Methyl 5-tert-butyl-2-hydroxybenzoate is fundamentally governed by the "tert-butyl effect." The large tert-butyl group[-C(CH₃)₃] at the 5-position exerts profound steric hindrance, physically obstructing the approach of reactive species to the adjacent sites on the aromatic ring 1.
This steric shielding provides kinetic stabilization, preventing premature oxidative degradation of the molecule. Concurrently, the hydroxyl group at the 2-position acts as a potent hydrogen-bond donor and radical scavenger. The synergy between the radical-scavenging hydroxyl group and the sterically protective tert-butyl group endows the compound with exceptional antioxidant efficacy, making it highly valuable in polymer stabilization and pharmaceutical formulations 2.
Fig 1. Logical relationship between structural substituents and antioxidant efficacy.
Quantitative Physicochemical Profile
The following table summarizes the core physical and chemical properties of the compound, synthesized from empirical data and computational profiling 23.
| Parameter | Value | Analytical Method / Source |
| Molecular Formula | C₁₂H₁₆O₃ | Elemental Analysis |
| Molecular Weight | 208.25 g/mol | Mass Spectrometry |
| Appearance | Colorless to light yellow solid | Visual Inspection |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich Classification 4 |
| Melting Point | 90 – 100 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 252.1 ± 20.0 °C (at 760 mmHg) | Distillation / TGA |
| Density | 1.082 ± 0.06 g/cm³ | Pycnometry |
| LogP | 2.47 | Shake-flask / HPLC |
| Polar Surface Area (PSA) | 46.53 Ų | Computational Profiling |
Self-Validating Analytical Protocols
To ensure absolute scientific integrity, the methodologies detailed below are designed as self-validating systems . They incorporate strict internal controls to prevent data artifacts, explaining the underlying causality behind each experimental parameter.
Thermal Profiling via Differential Scanning Calorimetry (DSC)
Objective: Accurately determine the melting point and thermal stability profile.
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Methodology: Weigh 3–5 mg of the solid sample into an aluminum pan and crimp it. Scan from 25 °C to 150 °C.
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Causality of Parameters: A heating rate of exactly 10 °C/min is utilized. A faster rate (e.g., 20 °C/min) induces thermal lag, artificially shifting the melting endotherm higher. A slower rate broadens the peak, reducing resolution. A continuous nitrogen purge (50 mL/min) is mandatory to displace oxygen, ensuring the endotherm observed (90–100 °C) is purely a phase transition and not an oxidative degradation artifact.
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Self-Validation Mechanism: The system is calibrated daily using a high-purity Indium standard (
= 156.6 °C). If the onset temperature of the Indium standard deviates by >0.1 °C prior to the sample run, the system automatically halts and rejects the calibration. This ensures the thermal data recorded for the analyte is absolute and instrument-independent.
Purity and Solubility Determination via HPLC-UV
Objective: Quantify compound purity and assess solubility limits in organic/aqueous matrices.
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Methodology: Prepare a 1 mg/mL stock solution in methanol. Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) containing 0.1% Formic Acid at 1.0 mL/min. Detect at 254 nm.
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Causality of Parameters: The C18 column is selected because the compound's lipophilic tert-butyl group (LogP ~2.47) requires a strongly hydrophobic stationary phase for adequate retention 3. The addition of 0.1% Formic Acid is critical; it suppresses the ionization of the phenolic hydroxyl group, keeping the molecule in its neutral state to prevent severe peak tailing. The 254 nm wavelength targets the
transition of the aromatic ring for maximum sensitivity. -
Self-Validation Mechanism: A System Suitability Test (SST) is embedded into the sequence. A known reference standard of methyl salicylate is injected first. The sequence only proceeds if the theoretical plate count (
) exceeds 5000 and the tailing factor ( ) is <1.2. Furthermore, a blank injection is programmed every 5 sample runs to monitor and automatically subtract column carryover, guaranteeing that the integrated area belongs solely to the analyte.
Structural Confirmation via GC-MS
Objective: Confirm the molecular weight (208.25 g/mol ) and map structural fragmentation.
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Methodology: Inject 1 µL of a diluted sample (100 µg/mL in hexane) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Run a temperature gradient from 100 °C to 280 °C. Use Electron Ionization (EI) at 70 eV.
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Causality of Parameters: EI at 70 eV is the gold standard because it provides a highly reproducible, "hard" ionization that shatters the molecule into predictable fragments. A prominent diagnostic fragmentation pathway for this specific compound is the loss of a methyl radical (
CH₃) from the bulky tert-butyl group to form a stable tertiary carbocation, resulting in a distinct [M-15]⁺ peak at m/z 193 1. -
Self-Validation Mechanism: The mass spectrometer undergoes an automated daily tune using Perfluorotributylamine (PFTBA). The relative abundances of the tuning masses (m/z 69, 219, and 502) must fall within 10% of their target historical ratios. If the tune fails, the ion source is flagged for cleaning. This ensures the fragmentation pattern observed is structurally genuine and not an artifact of degraded ion optics.
Fig 2. Self-validating analytical workflow for physicochemical characterization.
References
- Source: benchchem.
- Source: bloomtechz.
- Source: sigmaaldrich.
- Source: chemicalbook.
- Title: Methyl 5-(tert-butyl)
